
Naphthalene, 1,8-mercaptomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,8-mercaptomethyl- is an organic compound with the molecular formula C₁₂H₁₂S₂. It is a derivative of naphthalene, where two mercaptomethyl groups are attached at the 1 and 8 positions of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1,8-mercaptomethyl- typically involves the reaction of 1,8-diaminonaphthalene with carbon disulfide in the presence of potassium hydroxide and ethanol under reflux conditions . This reaction yields 1,8-bis(mercaptomethyl)naphthalene, which can be further purified and characterized using various analytical techniques.
Industrial Production Methods
Industrial production methods for naphthalene, 1,8-mercaptomethyl- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1,8-mercaptomethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the mercaptomethyl groups to methyl groups.
Substitution: The mercaptomethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Naphthalene, 1,8-mercaptomethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalene, 1,8-mercaptomethyl- involves its interaction with various molecular targets and pathways. The mercaptomethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also undergo redox reactions, affecting cellular redox balance and leading to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,8-diaminato: Similar in structure but with amino groups instead of mercaptomethyl groups.
Naphthalene-1,8-dicarboxylic acid: Contains carboxyl groups at the 1 and 8 positions.
Naphthalene-1,8-dicarboximide: Features imide groups at the 1 and 8 positions
Uniqueness
Naphthalene, 1,8-mercaptomethyl- is unique due to the presence of mercaptomethyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
60948-99-4 |
|---|---|
Formule moléculaire |
C12H12S2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
[8-(sulfanylmethyl)naphthalen-1-yl]methanethiol |
InChI |
InChI=1S/C12H12S2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2 |
Clé InChI |
JKNPWHHGFOPCTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CS)C(=CC=C2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



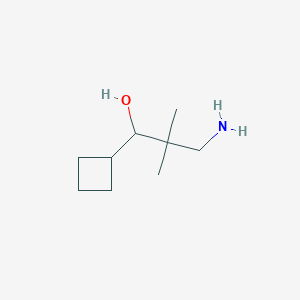
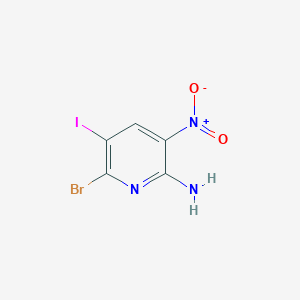
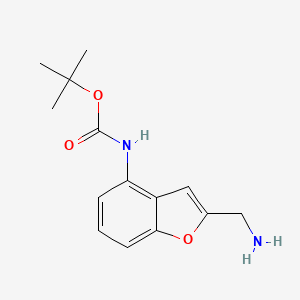
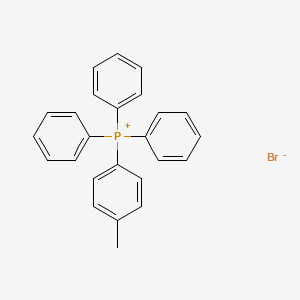
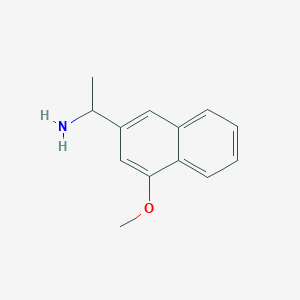
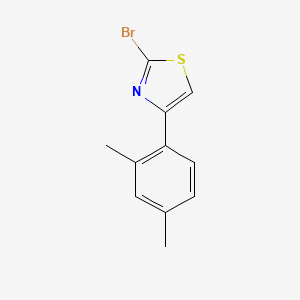

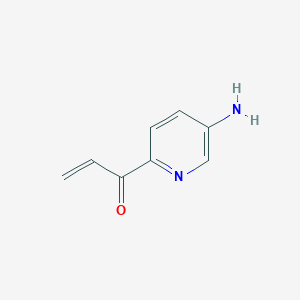
![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)
![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)
![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
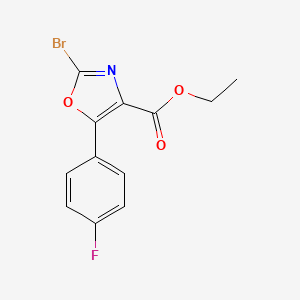
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)
